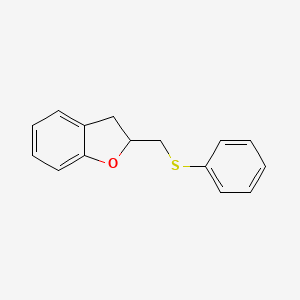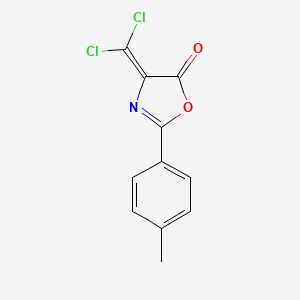![molecular formula C12HBr2Cl5O B12887289 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative Dibenzofurans are a class of organic compounds with a fused ring structure consisting of two benzene rings and one furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran precursors. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity compounds for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with carboxyl or hydroxyl groups, while reduction can produce less halogenated dibenzofurans. Substitution reactions can result in the formation of hydroxylated or aminated dibenzofuran derivatives.
Applications De Recherche Scientifique
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan has several scientific research applications, including:
Environmental Science: The compound is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: It is used in the development of advanced materials, such as flame retardants and polymer additives, due to its chemical stability and halogen content.
Biological Research: The compound is investigated for its biological activity and potential effects on living organisms, including its role as an endocrine disruptor.
Medicinal Chemistry: Research explores its potential as a lead compound for the development of new pharmaceuticals with specific biological activities.
Mécanisme D'action
The mechanism of action of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, including changes in gene expression, enzyme activity, and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: A related compound with similar halogenation but different substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Another halogenated dibenzofuran with a distinct substitution pattern.
2,3,7,8-Tetrachlorodibenzofuran: A less halogenated dibenzofuran with fewer chlorine atoms.
Uniqueness
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms in the compound enhances its chemical stability and potential for various applications compared to other halogenated dibenzofurans.
Propriétés
Formule moléculaire |
C12HBr2Cl5O |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
7,8-dibromo-1,2,3,4,6-pentachlorodibenzofuran |
InChI |
InChI=1S/C12HBr2Cl5O/c13-3-1-2-4-6(15)8(17)9(18)10(19)12(4)20-11(2)7(16)5(3)14/h1H |
Clé InChI |
OVWWJQRWBUEKSH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)
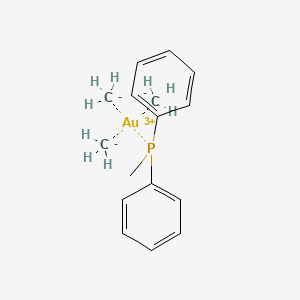

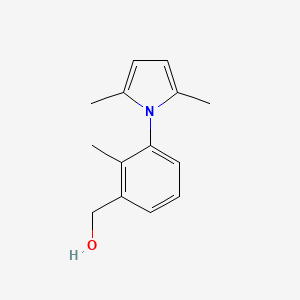
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
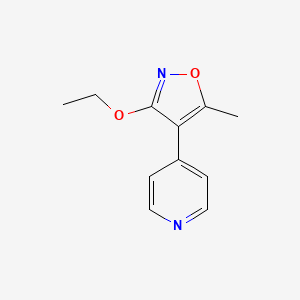

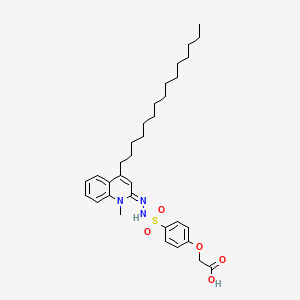
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
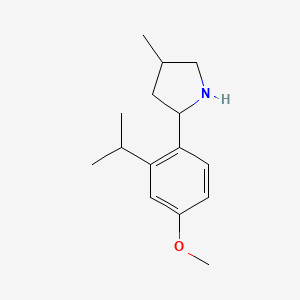
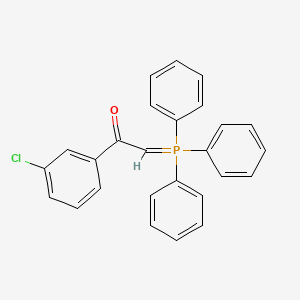
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
